Glucocorticoid Receptor Agonist-1 Exhibits Superior Potency Relative to Key Non-Steroidal SEGRAs
Glucocorticoid receptor agonist-1 demonstrates significantly higher potency at the glucocorticoid receptor compared to the well-characterized non-steroidal selective GR agonist ZK 216348. The target compound has an IC50 of 2.8 nM in a GR binding assay , while ZK 216348 exhibits an IC50 of 20.3 nM in a comparable assay format .
| Evidence Dimension | In vitro potency (GR binding) |
|---|---|
| Target Compound Data | IC50 = 2.8 nM |
| Comparator Or Baseline | ZK 216348: IC50 = 20.3 nM |
| Quantified Difference | ~7.3-fold more potent |
| Conditions | Biochemical binding assay (patent-derived data vs. vendor-reported biochemical assay). |
Why This Matters
Higher potency allows for lower payload concentrations in ADC design, potentially reducing off-target toxicity and improving the therapeutic index, a critical selection criterion for advanced research and development programs.
